molecular formula C9H12ClNO5 B13437277 (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride

(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride

Cat. No.: B13437277
M. Wt: 252.63 g/mol
InChI Key: FFEWFMCABUNGJJ-NRHSMYMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO5 and its molecular weight is 252.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClNO5

Molecular Weight

252.63 g/mol

IUPAC Name

(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8-;/m1./s1/i7+1,9+1,10+1;

InChI Key

FFEWFMCABUNGJJ-NRHSMYMJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([13C@H]([13C](=O)O)[15NH2])O)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl

Origin of Product

United States

Biological Activity

The compound (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride, commonly referred to as D,L-threo-Droxidopa-13C2,15N Hydrochloride, is a stable isotope-labeled derivative of Droxidopa. This compound plays a significant role in the field of neuropharmacology and metabolic studies due to its ability to cross the blood-brain barrier and convert into norepinephrine.

  • Molecular Formula : C9H12ClNO5
  • Molecular Weight : 252.63 g/mol
  • IUPAC Name : (2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride
  • InChI Key : FFEWFMCABUNGJJ-OPABSIBTSA-N

D,L-threo-Droxidopa undergoes metabolic conversion primarily via decarboxylation by L-aromatic-amino-acid decarboxylase to produce norepinephrine. Norepinephrine functions as a neurotransmitter and is involved in various physiological processes such as:

  • Vasoconstriction : Acts on alpha-adrenergic receptors.
  • Cardiac Stimulation : Stimulates beta-adrenergic receptors leading to increased heart rate and contractility.

This dual action makes it particularly relevant in treating conditions like orthostatic hypotension and other disorders associated with norepinephrine deficiency.

Neurotransmitter Precursor

As a precursor to norepinephrine, D,L-threo-Droxidopa has been explored for its potential therapeutic applications:

  • Orthostatic Hypotension : It is used in managing this condition by increasing norepinephrine levels, thus enhancing vascular tone and blood pressure.
  • Neurodegenerative Disorders : Research indicates that enhancing norepinephrine levels may benefit patients with conditions like Parkinson's disease .

Metabolic Studies

The stable isotope labeling (with 15N^{15}N and 13C^{13}C) allows for precise tracking of metabolic pathways. This is crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in various biological systems .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of D,L-threo-Droxidopa:

  • Clinical Trials : A series of clinical trials have demonstrated that patients receiving Droxidopa report significant improvements in symptoms associated with neurogenic orthostatic hypotension. The studies showed an increase in standing blood pressure and reduced dizziness upon standing.
  • Metabolic Pathway Analysis : Research utilizing stable isotopes has provided insights into the metabolic fate of Droxidopa, revealing its conversion efficiency to norepinephrine and its impact on neurotransmitter dynamics within the central nervous system .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightMechanism of ActionPrimary Use
D,L-threo-Droxidopa252.63 g/molConverts to norepinephrineOrthostatic hypotension
L-threo-Droxidopa252.63 g/molDirect precursor to norepinephrineParkinson's disease management
3-(2,4-Dihydroxyphenyl)propanoic acid182.19 g/molAntioxidant propertiesNeuroprotection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.